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Compound of Interest

6-Chloro-2-methylquinoline-3-
Compound Name:
carboxylic acid

cat. No.: B1621895

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid:
Physicochemical Properties, Spectroscopic Analysis, and Synthetic Strategies

Section 1: Introduction and Overview

6-Chloro-2-methylquinoline-3-carboxylic acid, identified by CAS Number 92513-40-1, is a
halogenated heterocyclic compound belonging to the quinoline class.[1] Quinolines, composed
of a benzene ring fused to a pyridine ring, are a cornerstone scaffold in medicinal chemistry
and materials science.[2] The specific substitution pattern of this molecule—a chloro group at
position 6, a methyl group at position 2, and a carboxylic acid at position 3—creates a versatile
building block with distinct electronic and steric properties.

The quinoline-3-carboxylic acid moiety is a known pharmacophore, crucial for the biological
activity of many synthetic compounds, including those with antibacterial and anticancer
properties. This guide, intended for researchers, scientists, and drug development
professionals, provides a detailed examination of the physicochemical characteristics,
spectroscopic profile, reactivity, and synthetic pathways of 6-Chloro-2-methylquinoline-3-
carboxylic acid, offering field-proven insights into its scientific application.
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Caption: Chemical Structure of 6-Chloro-2-methylquinoline-3-carboxylic acid.

Section 2: Physicochemical Properties

The physical properties of 6-Chloro-2-methylquinoline-3-carboxylic acid dictate its behavior
in experimental settings, from reaction conditions to formulation. While extensive experimental
data is not publicly available, its properties can be reliably predicted based on its structure and
comparison with related analogues.
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Property Value Source

CAS Number 92513-40-1 [1]

Molecular Formula C11HsCINO:2 [1]

Molecular Weight 221.64 g/mol [1]
Expected to be a solid at room

Appearance Inferred from structure
temperature.

Data not available in searched
sources. The related precursor,
6-Chloro-2-methylquinoline,
has a melting point of 94-98
Melting Point °C. The <.':1ddit.ion of the
carboxylic acid group and
intermolecular hydrogen
bonding would be expected to
significantly increase the

melting point.

Expected to have low solubility
in water, but soluble in basic
aqueous solutions (e.g.,
Solubility NaOH, NaHCO3) via salt Inferred from structure
formation. Soluble in polar
organic solvents like DMSO,
DMF, and alcohols.

The carboxylic acid proton is
acidic, with a pKa value
influenced by the quinoline

oka ring. The change in pKa is a 3]
key factor in enhancing the
selectivity of quinoline-based
drugs for acidic cancer cell

environments.
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Section 3: Spectroscopic & Analytical
Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. Below is an
expert prediction of the key spectral features for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid
proton (-COOH) would appear as a very broad singlet significantly downfield, typically >12
ppm, due to strong deshielding and hydrogen bonding. The methyl protons (-CHs) at the C2
position would be a sharp singlet around 2.5-2.8 ppm. The four aromatic protons on the
guinoline ring system would appear between ~7.5 and 9.0 ppm. The proton at C4 will likely
be the most downfield singlet in the aromatic region, deshielded by the adjacent carboxylic
acid and ring nitrogen. The protons on the chlorinated benzene ring (H5, H7, H8) will exhibit
splitting patterns (doublets and doublets of doublets) consistent with their coupling
relationships.

e 13C NMR: The carbon spectrum would be characterized by a carboxyl carbon (-COOH)
signal between 165-175 ppm. Aromatic carbons would resonate in the 120-150 ppm range,
with carbons attached to nitrogen or chlorine shifted further downfield. The methyl carbon (-
CHs) would appear upfield, typically around 20-25 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups.

e O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm~1is
characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.

e C=0 Stretch: A strong, sharp absorption between 1710 and 1760 cm~1 corresponds to the
carbonyl of the carboxylic acid. Its exact position depends on the degree of hydrogen
bonding (dimerization).

e C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm~1* region are indicative
of the aromatic quinoline ring system.
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e C-CI Stretch: A moderate to strong absorption in the 1000-1100 cm~1 region can be
attributed to the C-CI bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

e Molecular lon (M+): The spectrum would show a characteristic molecular ion cluster due to
the isotopic abundance of chlorine (3*Cl and 3’Cl). The M* peak would appear at m/z 221,
and the M+2 peak would appear at m/z 223 with an intensity ratio of approximately 3:1.

o Key Fragmentation: Common fragmentation pathways for quinoline carboxylic acids include
the loss of the carboxyl group (-COOH, -45 amu) or carbon dioxide (COz, -44 amu).
Subsequent fragmentation may involve the loss of HCN from the pyridine ring or cleavage of
the substituent groups.

Section 4: Chemical Reactivity & Synthetic Insights

The reactivity of 6-Chloro-2-methylquinoline-3-carboxylic acid is governed by its principal

functional groups and the aromatic system.

Carboxylic Acid Reactivity

Esterification (R-OH, H*)
Amidation (R-NHz, coupling agent)
Reduction (e.g., LiAIH4)

-COOH grou

Aromatic Ring Reactivity
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Electrophilic Aromatic Substitution
(e.g., Nitration, Halogenation)
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Caption: Key reactive sites on 6-Chloro-2-methylquinoline-3-carboxylic acid.
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» Carboxylic Acid Group: This is the most reactive site for typical organic transformations. It
readily undergoes esterification with alcohols under acidic conditions and amidation with
amines using standard peptide coupling agents (e.g., DCC, EDC).

e Quinoline Ring: The ring system can undergo electrophilic aromatic substitution. The
directing effects of the chloro (ortho-, para-directing) and the deactivating quinoline nitrogen
and carboxyl group make predicting the exact site of substitution complex, often requiring
specific catalytic conditions.

Plausible Synthetic Pathway

A common and efficient method for synthesizing substituted quinoline-3-carboxylic acids
involves the Vilsmeier-Haack formylation of an N-arylacetamide followed by oxidation. This
multi-step process offers good control over the substitution pattern.
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Caption: Plausible synthetic workflow for the target molecule.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Oxidation

o Step 1: Synthesis of N-(4-chlorophenyl)acetamide.

o Dissolve p-chloroaniline in a suitable solvent like glacial acetic acid.
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o Slowly add acetic anhydride to the solution while stirring, typically at room temperature.

o After the addition is complete, heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours to
ensure the reaction goes to completion.

o Cool the reaction mixture and pour it into cold water to precipitate the product.

o Filter the solid, wash with water until neutral, and dry to obtain N-(4-
chlorophenyl)acetamide.

Step 2: Synthesis of 2,6-Dichloro-3-formylquinoline.

o Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCIs) to ice-
cold N,N-dimethylformamide (DMF) under an inert atmosphere.

o Add the N-(4-chlorophenyl)acetamide synthesized in Step 1 to the Vilsmeier reagent.

o Heat the reaction mixture, often to 70-90 °C, for several hours until TLC indicates the
consumption of the starting material.[5]

o Carefully quench the reaction by pouring it onto crushed ice.
o Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

o Filter, wash, and purify by recrystallization or column chromatography to yield 2,6-dichloro-
3-formylquinoline.

Step 3: Oxidation to 6-Chloro-2-methylquinoline-3-carboxylic acid.

o Dissolve the 2,6-dichloro-3-formylquinoline from Step 2 in a suitable solvent (e.g., acetone
or a mixture of t-butanol and water).

o Slowly add an oxidizing agent, such as potassium permanganate (KMnOa) or Jones
reagent (CrOs in sulfuric acid), while maintaining the temperature (e.g., with an ice bath).

o Stir the reaction until the aldehyde is fully oxidized.
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o Quench any excess oxidant (e.g., with sodium bisulfite for KMnOa or isopropanol for Jones
reagent).

o Filter the mixture to remove inorganic salts (e.g., MnO2).

o Acidify the filtrate with an acid like HCI to precipitate the final product, 6-Chloro-2-
methylquinoline-3-carboxylic acid.

o Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like
ethanol can be performed for further purification.

Section 5: Applications in Research and Drug
Development

The quinoline scaffold is a privileged structure in medicinal chemistry. Derivatives of quinoline-
3-carboxylic acid are investigated for a wide range of therapeutic applications.

Antimicrobial Agents: The core structure is related to quinolone antibiotics, which target
bacterial DNA gyrase and topoisomerase |V, enzymes essential for DNA replication.[2]

e Anticancer Agents: Certain quinoline carboxylic acids have shown potent anticancer activity
by inhibiting key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase
(DHODH) or protein kinase CK2.[2]

» Anti-tuberculosis Agents: Numerous quinoline derivatives have been identified as promising
leads for the development of new anti-tuberculosis drugs.[6]

o Chemical Probes and Ligands: As a functionalized heterocyclic molecule, it serves as a
valuable starting material for synthesizing more complex molecules, chemical probes, and
ligands for exploring biological systems.[7]

Section 6: Safety & Handling

As a laboratory chemical, 6-Chloro-2-methylquinoline-3-carboxylic acid should be handled
with appropriate care.
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e GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes
serious eye irritation).[8]

e Precautionary Measures: Handle in a well-ventilated area or a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat. Avoid inhalation of dust and direct contact with skin and eyes.[8]

o Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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